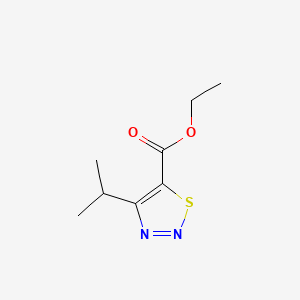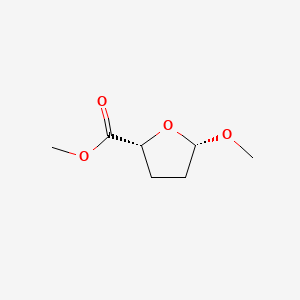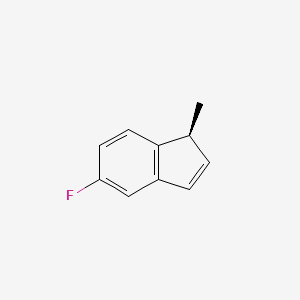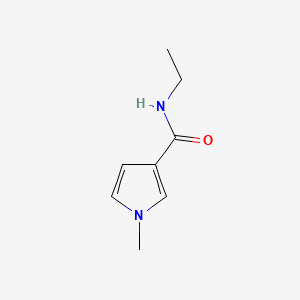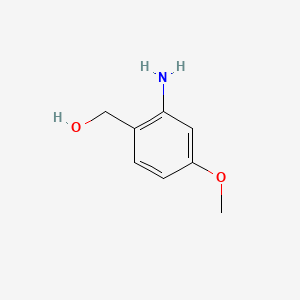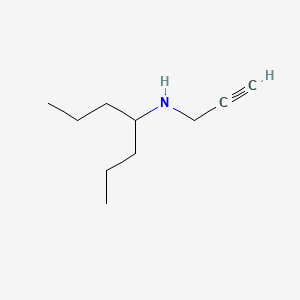![molecular formula C7H5NO3 B573404 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione CAS No. 168543-12-2](/img/structure/B573404.png)
1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is a heterocyclic compound that features a fused furan and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a furan derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application, such as its role as an enzyme inhibitor in medicinal chemistry .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrrole: Shares the pyrrole ring but lacks the fused furan ring.
Furo[2,3-b]pyridine: Contains a similar fused ring system but with a pyridine instead of a pyrrole.
Indole Derivatives: Feature a fused benzene and pyrrole ring system, offering different chemical properties.
Uniqueness: 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel pharmaceuticals and advanced materials .
Propiedades
IUPAC Name |
1-methylfuro[3,4-b]pyrrole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-8-3-2-4-5(8)7(10)11-6(4)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFORCMGIMQSRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665026 |
Source


|
| Record name | 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168543-12-2 |
Source


|
| Record name | 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90665026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)
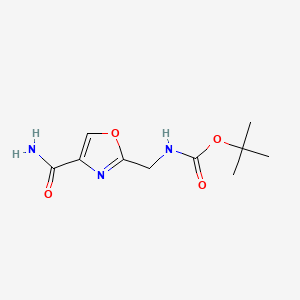
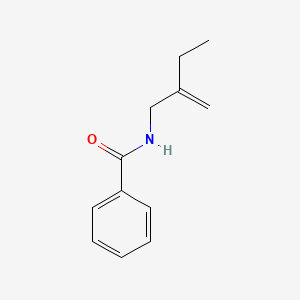
![6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B573330.png)
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)
![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
